REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[C:4]([N+:9]([O-:11])=[O:10])[CH:3]=1.[CH2:12]([CH:14]1[O:16][CH2:15]1)Cl.[OH-].[Na+].O>C(O)C>[F:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][CH2:12][CH:14]2[O:16][CH2:15]2)=[C:4]([N+:9]([O-:11])=[O:10])[CH:3]=1 |f:2.3|
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Name
|
|
Quantity
|
31.4 g
|
Type
|
reactant
|
Smiles
|
FC1=CC(=C(C=C1)O)[N+](=O)[O-]
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Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C(Cl)C1CO1
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Name
|
|
Quantity
|
9.1 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
900 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
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Control Type
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UNSPECIFIED
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Setpoint
|
80 °C
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Type
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CUSTOM
|
Details
|
was stirred at 80° C. for 10 hours
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
|
The reaction mixture was cooled to room temperature
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Type
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CUSTOM
|
Details
|
any insoluble matter was removed by filtration
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Type
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CONCENTRATION
|
Details
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The filtrate was concentrated to dryness under reduced pressure
|
Type
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DISSOLUTION
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Details
|
The residue was dissolved in a 1:1 mixed solvent of diethyl ether and hexane
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Type
|
WASH
|
Details
|
washed with water
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Type
|
DRY_WITH_MATERIAL
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Details
|
with a saturated sodium chloride aqueous solution, and dried over anhydrous sodium sulfate
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Type
|
CUSTOM
|
Details
|
The solvent was evaporated under reduced pressure
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Type
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ADDITION
|
Details
|
a 3:1 mixture of chloroform and hexane as a developing solvent
|
Type
|
ADDITION
|
Details
|
The fraction containing the desired compound
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Type
|
CONCENTRATION
|
Details
|
was concentrated
|
Reaction Time |
10 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC(=C(OCC2CO2)C=C1)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 27.9 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |